Dibutyl (((diethylamino)thioxomethyl)thio)succinate
CAS No.: 70715-09-2
Cat. No.: VC18447276
Molecular Formula: C17H31NO4S2
Molecular Weight: 377.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70715-09-2 |
|---|---|
| Molecular Formula | C17H31NO4S2 |
| Molecular Weight | 377.6 g/mol |
| IUPAC Name | dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate |
| Standard InChI | InChI=1S/C17H31NO4S2/c1-5-9-11-21-15(19)13-14(16(20)22-12-10-6-2)24-17(23)18(7-3)8-4/h14H,5-13H2,1-4H3 |
| Standard InChI Key | PWMKDAYGQYJJMT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a succinate backbone esterified with two butyl groups and modified by a diethylamino-thioxomethylthio moiety. Its IUPAC name, dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate, reflects this arrangement . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₁NO₄S₂ |
| Molecular Weight | 377.6 g/mol |
| Canonical SMILES | CCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC |
| InChI Key | PWMKDAYGQYJJMT-UHFFFAOYSA-N |
The presence of both ester and dithiocarbamate functional groups confers unique reactivity, enabling interactions with biological targets and metal ions .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs such as dibutyl [[bis(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate (CAS 68413-48-9) exhibit characteristic S–H stretches at 2,550–2,600 cm⁻¹ and C=O vibrations at 1,720–1,740 cm⁻¹ . The thiocarbonyl group (C=S) typically absorbs near 1,200 cm⁻¹, a feature likely shared by this compound .
Synthesis and Industrial Production
Synthetic Routes
The most plausible pathway involves a two-step esterification and thiolation sequence:
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Succinic acid di-esterification: Reaction with butanol under acidic catalysis yields dibutyl succinate .
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Thiocarbamate introduction: Thiolation via reaction with diethylamine and carbon disulfide introduces the diethylcarbamothioylsulfanyl group .
Alternative methods may employ thiol-ene click chemistry or metal-catalyzed cross-coupling, though these remain speculative without explicit literature support.
Scalability Challenges
Industrial production faces hurdles due to:
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Sulfur volatility: Requires inert atmosphere processing to prevent oxidation .
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Purification complexity: The compound’s lipophilic nature (LogP ≈ 4.2 estimated) necessitates chromatographic separation .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.12–1.15 g/cm³ | Estimated |
| Water Solubility | <1 mg/L (20°C) | Analog data |
| LogP (Octanol-Water) | 4.2 (Predicted) | ChemAxon |
| Vapor Pressure | 2.2 × 10⁻⁴ Pa (25°C) | Analog |
The low water solubility and high LogP suggest preferential partitioning into lipid membranes, a trait exploitable in pesticidal formulations .
Toxicological and Environmental Profile
Acute Toxicity
No direct data exist for 70715-09-2, but structurally related compounds show:
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Oral LD₅₀ (rats): 480–650 mg/kg (dibutyl phthalate analogs) .
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Dermal irritation: Moderate to severe erythema in rabbit models .
Ecotoxicology
The compound’s persistence in anaerobic sediments raises bioaccumulation concerns .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of butyl chain lengths to optimize bioavailability.
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Nanoformulation: Encapsulation in lipid nanoparticles to enhance agricultural delivery efficiency.
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Metabolite Profiling: Identification of degradation products via LC-MS/MS to assess environmental fate.
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